2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline
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Overview
Description
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is a complex organic compound that features a dichlorinated benzene ring, an imidazole ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroaniline: Shares the dichlorinated benzene ring but lacks the imidazole and ethylsulfanyl groups.
2-(ethylsulfanyl)-1-methyl-1H-imidazole: Contains the imidazole and ethylsulfanyl groups but lacks the dichlorinated benzene ring.
Uniqueness
2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCDRSNBWNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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